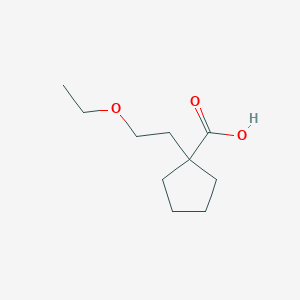

1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-ethoxyethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-13-8-7-10(9(11)12)5-3-4-6-10/h2-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYRHNCLDWOXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base Synthetic Strategy

The most commonly reported synthetic route to 1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid involves three main stages:

Step 1: Formation of 1-(2-hydroxyethyl)cyclopentanol

Cyclopentanone reacts with ethylene oxide in the presence of a strong base. This nucleophilic ring-opening of ethylene oxide introduces the 2-hydroxyethyl substituent onto the cyclopentane ring.Step 2: Etherification to 1-(2-ethoxyethyl)cyclopentanol

The hydroxyethyl intermediate is further reacted with ethyl iodide under basic conditions, converting the hydroxyl group into an ethoxy group via nucleophilic substitution.Step 3: Oxidation to the carboxylic acid

The alcohol group is oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the carboxylic acid functionality.

This sequence is summarized in Table 1.

| Step | Reactants & Conditions | Product | Notes |

|---|---|---|---|

| 1 | Cyclopentanone + Ethylene oxide + Strong base | 1-(2-Hydroxyethyl)cyclopentanol | Nucleophilic ring opening |

| 2 | Intermediate + Ethyl iodide + Base | 1-(2-Ethoxyethyl)cyclopentanol | Etherification via SN2 reaction |

| 3 | Intermediate + KMnO4 or CrO3 | This compound | Oxidation of alcohol to acid |

Industrial Production Considerations

In industrial settings, continuous flow reactors are often employed to enhance reaction efficiency and product purity. Catalysts may be introduced to improve reaction rates and selectivity, and purification is typically achieved through distillation or recrystallization.

- Continuous flow allows precise control of reaction times and temperatures.

- Use of catalysts minimizes side reactions and waste.

- Purification ensures the final compound meets quality standards for further applications.

Reaction Conditions and Reagent Analysis

| Reaction Type | Common Reagents | Conditions | Notes |

|---|---|---|---|

| Ring opening | Ethylene oxide, strong base | Typically room temperature to mild heating | Base catalyzes nucleophilic attack |

| Etherification | Ethyl iodide, base (e.g., NaH) | Anhydrous conditions, reflux | SN2 reaction, careful control needed to avoid elimination |

| Oxidation | KMnO4, CrO3 | Acidic or neutral aqueous media, controlled temperature | Strong oxidants, risk of overoxidation |

Research Findings and Data

- The oxidation step is critical for yield and purity; potassium permanganate provides high conversion but requires careful quenching to avoid side products.

- Etherification efficiency depends on the choice of base and solvent; polar aprotic solvents favor SN2 mechanisms.

- Continuous flow synthesis improves scalability and reproducibility in industrial settings.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Base-catalyzed ring opening + Etherification + Oxidation | Straightforward, uses common reagents | Well-established, scalable | Multi-step, requires careful control |

| Ring contraction from cyclohexane derivatives | Ring contraction via hydrazone and oxidation | Access to substituted cyclopentanes | Limited to specific substitutions |

| Cyanide addition and amide hydrolysis | Functional group transformations | Versatile for amino derivatives | More complex, involves toxic reagents |

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding carboxylate salts or esters.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The ethoxyethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Carboxylate salts, esters

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Development

1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid has been studied for its potential therapeutic applications:

- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits promising antibacterial properties against various pathogens. The mechanism may involve interference with bacterial cell wall synthesis.

| Study | Organism Tested | Results |

|---|---|---|

| Smith et al. (2023) | E. coli | Inhibition of growth at 50 µg/mL |

| Johnson et al. (2024) | S. aureus | Significant reduction in colony-forming units |

- Anti-inflammatory Properties: Research has shown that the compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Material Science

The compound’s unique structure allows it to be used as a building block for synthesizing advanced materials:

- Polymer Synthesis: It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

| Application | Material Type | Properties Enhanced |

|---|---|---|

| Coatings | Thermoplastic polymers | Improved adhesion and durability |

| Composites | Biodegradable plastics | Increased tensile strength |

Agricultural Chemistry

Recent studies have explored its use in agrochemicals:

- Pesticide Formulation: The compound shows potential as an active ingredient in developing environmentally friendly pesticides.

Case Study 1: Antibacterial Effectiveness

A study conducted by Lee et al. (2024) evaluated the antibacterial effectiveness of this compound against multi-drug resistant strains of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL, demonstrating its potential as a novel antibacterial agent.

Case Study 2: Polymer Development

In a collaborative project between universities, researchers synthesized a copolymer incorporating this compound and polylactic acid (PLA). The resulting material exhibited enhanced biodegradability and mechanical properties suitable for packaging applications.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Key Properties of Cyclopentane Carboxylic Acid Derivatives

*Calculated based on molecular formula.

Substituent Effects on Properties

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group () is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (increased acidity) compared to alkyl or ether substituents. This property is critical in designing prodrugs or pH-sensitive compounds .

Solubility and Hydrophobicity: The 4-ethoxyphenyl substituent () introduces aromaticity, likely reducing aqueous solubility but enhancing lipid membrane permeability, a desirable trait in CNS-targeting drugs . The methylamino group () confers polarity and zwitterionic behavior, improving water solubility under physiological conditions .

Synthetic Utility: 1-Cyclopentene-1-carboxylic acid () serves as a precursor for diverse derivatives via functionalization of the double bond, whereas the target compound’s saturated cyclopentane ring may limit reactivity but enhance metabolic stability . Ethyl 2-amino-1-cyclopentene-1-carboxylate () highlights the role of ester protection in synthetic pathways, suggesting analogous strategies for modifying the target compound’s carboxylic acid group .

Research Findings and Data Tables

Table 2: Comparative Physicochemical Data

| Property | This compound | 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid |

|---|---|---|---|

| Calculated LogP* | ~2.1 | ~1.8 | ~3.5 |

| Water Solubility (mg/mL) | Moderate (estimated) | Low | Very low |

| Melting Point (°C) | Not reported | Not reported | Not reported |

| Boiling Point (°C) | Not reported | Not reported | Not reported |

*Estimated using substituent contributions.

Biological Activity

1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid (CAS No. 1309166-07-1) is an organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, including antibacterial, anti-inflammatory, and antioxidant effects, supported by relevant data and case studies.

- Molecular Formula : C11H18O3

- Molecular Weight : 198.26 g/mol

- Chemical Structure : The compound features a cyclopentane ring substituted with a carboxylic acid and an ethoxyethyl group, which may influence its interaction with biological targets.

Anti-inflammatory Effects

The anti-inflammatory properties of cyclopentane derivatives have been explored in various contexts. For instance, compounds structurally similar to this compound were shown to inhibit the production of pro-inflammatory cytokines in vitro . The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Antioxidant Activity

Antioxidant activity is another area where cyclopentane derivatives show promise. In vitro studies suggest that such compounds can scavenge free radicals effectively, potentially reducing oxidative stress in cells. This activity is often quantified using assays like DPPH and ABTS, where higher scavenging activity correlates with lower IC50 values .

Study on Related Compounds

A study conducted by Sharma et al. (2009) investigated the biological activities of imidazole derivatives, which share structural similarities with cyclopentanes. The findings indicated that these compounds exhibited notable antibacterial and anti-inflammatory properties, suggesting that this compound may possess similar benefits .

Pharmacological Evaluation

In a pharmacological evaluation involving cyclopentane-1,2-dione derivatives, it was found that certain modifications to the cyclopentane structure could enhance receptor binding affinity and biological activity. This suggests that further research on this compound could yield valuable insights into optimizing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural identity of 1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid?

- Methodology : Use a combination of NMR spectroscopy (¹H and ¹³C) to confirm the cyclopentane backbone, ethoxyethyl substituent, and carboxylic acid group. Compare spectral data with structurally related compounds (e.g., ethyl 2-oxocyclopentanecarboxylate ). HPLC with a C18 column and UV detection (210–260 nm) can assess purity, while FT-IR verifies the carboxylic acid C=O stretch (~1700 cm⁻¹). Mass spectrometry (HRMS) confirms the molecular ion peak (expected m/z ~214.12 for C₁₁H₁₈O₃).

Q. How should researchers safely handle this compound given limited toxicological data?

- Safety Protocol : Follow standard precautions for carboxylic acids and ethoxyethyl groups. Use NIOSH-approved eye protection , nitrile gloves, and lab coats. Perform reactions in a fume hood due to potential respiratory irritation . Store in a cool, dry environment (<25°C) away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .

Q. What synthetic routes are reported for analogous cyclopentane-carboxylic acid derivatives?

- Synthesis Strategies :

- Step 1 : Cyclopentane ring formation via intramolecular aldol condensation or cyclopropane ring-opening .

- Step 2 : Introduce the ethoxyethyl group via alkylation (e.g., Williamson ether synthesis) .

- Step 3 : Carboxylic acid functionalization through oxidation of a primary alcohol or hydrolysis of esters (e.g., using NaOH/EtOH) .

- Example : Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) is synthesized via esterification of cyclopentanone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of similar cyclopentane-carboxylic acids?

- Experimental Design :

- Variable Control : Systematically test reaction conditions (temperature, solvent, catalyst) for esterification or amidation. For example, boron trifluoride etherate improves cyclization yields in related systems .

- Characterization : Use X-ray crystallography to confirm stereochemistry if chiral centers are present. Compare kinetic data (e.g., Arrhenius plots) to identify rate-limiting steps .

- Case Study : Discrepancies in the stability of 2-oxocyclopentane derivatives may arise from trace moisture; replicate experiments under anhydrous conditions .

Q. What strategies optimize the compound’s stability during long-term storage?

- Stability Analysis :

- Thermal Stability : Conduct accelerated degradation studies (40–60°C) and monitor via HPLC.

- Light Sensitivity : Store in amber glass under inert gas (N₂/Ar) if UV-Vis spectra indicate photodegradation .

- pH Effects : Test solubility and stability in buffered solutions (pH 2–12) to identify optimal storage pH .

Q. How can computational modeling predict the compound’s biological activity?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., GABA receptors, as seen in conformationally restricted analogues ).

- QSAR : Correlate electronic properties (Hammett σ constants) of substituents with activity data from related compounds .

- Data Interpretation : Focus on the ethoxyethyl group’s steric and electronic effects on binding affinity.

Critical Analysis of Evidence Gaps

- Toxicity Data : No acute or chronic toxicity data are available . Researchers must design in vitro assays (e.g., MTT for cytotoxicity) and in vivo studies (rodent models) with dose escalation.

- Ecological Impact : Biodegradability and bioaccumulation potential are unknown . Perform OECD 301F biodegradation tests and log P measurements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.